molecular formula C9H8N2 B8549324 3-(3-Amino-phenyl)-acrylonitrile

3-(3-Amino-phenyl)-acrylonitrile

Cat. No.: B8549324
M. Wt: 144.17 g/mol
InChI Key: CVKITALHWMTERN-UHFFFAOYSA-N
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Description

3-(3-Amino-phenyl)-acrylonitrile is an acrylonitrile derivative featuring a phenyl ring substituted with an amino group at the meta-position. The compound’s structure combines the electron-withdrawing cyano group (–CN) with the electron-donating amino (–NH₂) group, creating a push-pull electronic system. This configuration enhances its utility in organic synthesis, photophysical applications, and biological systems.

Key properties include:

  • Molecular formula: C₉H₈N₂ (inferred from analogous structures in ).
  • Stereochemistry: Typically exists as a (Z)-isomer due to steric and electronic stabilization .
  • Applications: Intermediate in pharmaceuticals, agrochemicals, and materials science (e.g., nonlinear optics, photoresponsive films) .

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(3-aminophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H8N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,11H2

InChI Key

CVKITALHWMTERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with modified phenyl substituents exhibit distinct electronic and steric effects:

Compound Name Substituent(s) Key Properties Reference
3-Amino-3-(4-bromophenyl)acrylonitrile 4-Bromo Enhanced reactivity for cross-coupling (used in pyridine-based polymer synthesis) .
(E)-3-(3-nitrophenyl)acrylonitrile 3-Nitro Strong electron-withdrawing effect; used in NLO materials due to high polarity .
3-Amino-3-(4-ethylphenyl)acrylonitrile 4-Ethyl Increased hydrophobicity (XLogP = 2); potential for solid-state applications .

Key Insight: Electron-withdrawing groups (e.g., –NO₂, –Br) lower electron density on the acrylonitrile backbone, enhancing charge-transfer transitions. Conversely, alkyl groups (e.g., –CH₂CH₃) improve solubility in nonpolar solvents .

Heterocyclic and Hybrid Derivatives

Incorporation of heterocycles or hybrid structures modulates bioactivity and photophysics:

Compound Name Structure Applications/Properties Reference
2-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile (ITPA) Indole + trifluoromethylphenyl Potent enzyme inhibition (ΔG = -9.2 kcal/mol vs. lipase) .
(Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile Pyridine + trimethoxyphenyl Solvent-dependent absorption (ε = 27,000 M⁻¹cm⁻¹ in EtOAc) .
3-(4-Chlorophenyl)-2-(thienyl)acrylonitrile Thienyl + chlorophenyl High NLO response due to π-conjugated systems .

Key Insight : Heterocycles (e.g., indole, pyridine) introduce rigidity and π-conjugation, improving photostability and bioactivity. For example, ITPA outperforms acarbose in α-glucosidase inhibition .

Amino Group Modifications

Varying the amino substituent alters electronic properties and reactivity:

Compound Name Amino Group Key Findings Reference
3-(Dimethylamino)acrylonitrile –N(CH₃)₂ Electron-rich; used in enamine synthesis (yields >90%) .
3-Amino-3-(1-pyrrolidinyl)acrylonitrile Pyrrolidinyl Enhanced nucleophilicity for SNAr reactions .
3-(Aminomethyl)picolinonitrile –CH₂NH₂ on pyridine Chelating agent for metal catalysis .

Key Insight: Bulky or electron-donating amino groups (e.g., pyrrolidinyl) increase steric hindrance and reduce reaction rates, as seen in the prolonged synthesis times for certain derivatives .

Photophysical and Solvent Effects

highlights solvent-dependent absorption properties of acrylonitrile derivatives:

Compound (Code) Solvent λₐbs (nm) ε (M⁻¹cm⁻¹) Observation
I (Phenyl) DMSO 413 15,000 Hypochromic shift in polar solvents
II (Bis-phenyl) CHCl₃ 415 27,000 Rigid structure enhances ε
V (Pyridin-4-yl) MeOH 398 12,000 H-bonding reduces ε in protic solvents

Key Insight : Polar aprotic solvents (e.g., DMSO) stabilize excited states, while protic solvents (e.g., MeOH) disrupt π-π stacking, reducing extinction coefficients .

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